Ethyl 3-(3-methylpiperidin-4-yl)propanoate
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Overview
Description
Ethyl 3-(3-methylpiperidin-4-yl)propanoate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199294 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methylpiperidin-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with ethyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylpiperidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-methylpiperidin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methylpiperidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-methylpiperidin-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: Lacks the methyl group on the piperidine ring, which may affect its biological activity and chemical reactivity.
Ethyl 3-(4-methylpiperidin-4-yl)propanoate: Similar structure but with a different substitution pattern, leading to variations in its properties and applications.
Ethyl 3-(3,3-dimethylpiperidin-4-yl)propanoate: Contains an additional methyl group, which can influence its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 3-(3-methylpiperidin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)5-4-10-6-7-12-8-9(10)2/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXFCFNMYSPAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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